molecular formula C18H16O5S B2927909 (Z)-ethyl 2-((3-oxo-2-(thiophen-2-ylmethylene)-2,3-dihydrobenzofuran-6-yl)oxy)propanoate CAS No. 623122-95-2

(Z)-ethyl 2-((3-oxo-2-(thiophen-2-ylmethylene)-2,3-dihydrobenzofuran-6-yl)oxy)propanoate

Cat. No.: B2927909
CAS No.: 623122-95-2
M. Wt: 344.38
InChI Key: XCNPIIILFOSWGF-YBEGLDIGSA-N
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Description

(Z)-ethyl 2-((3-oxo-2-(thiophen-2-ylmethylene)-2,3-dihydrobenzofuran-6-yl)oxy)propanoate is a chemically synthesized benzofuranone derivative of significant interest in medicinal chemistry and preclinical pharmaceutical research. Its core structure, featuring a benzofuranone scaffold fused with a thiophene ring, is designed to act as a potent and selective kinase inhibitor. This compound is primarily investigated for its role in modulating key cellular signaling pathways, particularly the Ras/Raf/MEK/ERK signal transduction cascade , which is frequently dysregulated in various cancers. Researchers utilize this compound as a critical tool molecule to study cell proliferation , apoptosis , and cell cycle arrest in vitro. Its mechanism of action involves competitively binding to the ATP-binding pocket of specific serine/threonine kinases, thereby blocking the phosphorylation and subsequent activation of downstream effector proteins. The (Z)-configured exocyclic double bond is essential for maintaining the optimal stereochemistry for high-affinity target binding and biological activity. Ongoing research efforts focus on evaluating its efficacy and pharmacokinetic properties in disease models, positioning it as a promising lead compound for the development of novel targeted therapeutics.

Properties

IUPAC Name

ethyl 2-[[(2Z)-3-oxo-2-(thiophen-2-ylmethylidene)-1-benzofuran-6-yl]oxy]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16O5S/c1-3-21-18(20)11(2)22-12-6-7-14-15(9-12)23-16(17(14)19)10-13-5-4-8-24-13/h4-11H,3H2,1-2H3/b16-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCNPIIILFOSWGF-YBEGLDIGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)OC1=CC2=C(C=C1)C(=O)C(=CC3=CC=CS3)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C(C)OC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC=CS3)/O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-ethyl 2-((3-oxo-2-(thiophen-2-ylmethylene)-2,3-dihydrobenzofuran-6-yl)oxy)propanoate, also referred to by its CAS number 623122-95-2, is a complex organic compound characterized by its unique structural features, including a benzofuran ring fused with a thiophene moiety. This compound has garnered interest in medicinal chemistry due to its potential biological activities and applications in organic synthesis.

Chemical Structure and Properties

The molecular formula of this compound is C18H16O5S, and it has a molecular weight of 344.38 g/mol. The compound features an ester functional group, which contributes to its reactivity and potential applications in various fields.

Table 1: Chemical Properties

PropertyValue
Molecular FormulaC18H16O5S
Molecular Weight344.38 g/mol
CAS Number623122-95-2
PurityTypically 95%

Synthesis Methods

The synthesis of this compound typically involves several steps, including refluxing mixtures in solvents like ethanol or dichloromethane and purification through techniques such as silica gel chromatography. The unique combination of functional groups allows for diverse interactions in chemical reactions.

Antioxidant Properties

Preliminary studies suggest that compounds with similar structures exhibit significant antioxidant activity. The presence of the thiophene and benzofuran moieties may contribute to this activity by scavenging free radicals. This property is crucial for potential applications in preventing oxidative stress-related diseases.

Antimicrobial Activity

Research on related compounds indicates potential antimicrobial properties. For instance, derivatives of benzofuran have shown effectiveness against various bacterial strains. The specific mechanism of action for this compound remains to be elucidated but may involve disruption of bacterial cell walls or interference with metabolic pathways.

Enzyme Inhibition

Some studies have explored the enzyme inhibitory potential of similar compounds, suggesting that this compound could act as an inhibitor for certain enzymes involved in disease pathways. This aspect warrants further investigation through biochemical assays.

Table 2: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntioxidantScavenging of free radicals
AntimicrobialInhibition of bacterial growth
Enzyme InhibitionPotential inhibition of key enzymes

Q & A

Q. What statistical models are appropriate for structure-activity relationship (SAR) studies?

  • Methodology :
  • Multivariate Regression : Correlate substituent descriptors (σ, π) with IC50 values.
  • Machine Learning : Train random forest models on molecular fingerprints (ECFP6) to predict bioactivity .

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